molecular formula C11H8BrNS B8280556 3-Bromo-5-(phenylthio)pyridine CAS No. 284040-68-2

3-Bromo-5-(phenylthio)pyridine

Cat. No. B8280556
Key on ui cas rn: 284040-68-2
M. Wt: 266.16 g/mol
InChI Key: JOLLPKXLNVQRNF-UHFFFAOYSA-N
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Patent
US07365174B2

Procedure details

In a volume of 268 μl of thiophenol was dissolved in 8 ml of dimethylformamide, added with 62.6 mg of sodium hydride at room temperature, and stirred for 1 hour. The reaction system was added with 618 mg of 3,5-dibromopyridine, heated to 130° C., and stirred under the same condition for 6.5 hours. The reaction system was added with saturated aqueous ammonium chloride, and extracted with ethyl acetate, and the organic layer was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate (50:1 to 7:1)) to obtain 403 mg of the title compound.
Quantity
62.6 mg
Type
reactant
Reaction Step One
Quantity
618 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
268 μL
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].Br[C:4]1[CH:5]=[N:6][CH:7]=[C:8]([Br:10])[CH:9]=1.[Cl-].[NH4+].[C:13]1([SH:19])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CN(C)C=O>[Br:10][C:8]1[CH:7]=[N:6][CH:5]=[C:4]([S:19][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:9]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
62.6 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
618 mg
Type
reactant
Smiles
BrC=1C=NC=C(C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
268 μL
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred under the same condition for 6.5 hours
Duration
6.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate (50:1 to 7:1))

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=NC=C(C1)SC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 403 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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